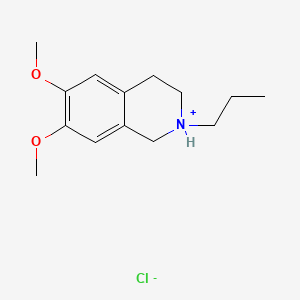
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinolines Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activity
準備方法
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly involving the methoxy groups, can yield a variety of functionalized isoquinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often more complex isoquinoline derivatives with potential biological activity .
科学的研究の応用
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and as enzyme inhibitors.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoquinoline derivatives act as inhibitors of catechol-O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters . This interaction can lead to various pharmacological effects, including neuroprotection and modulation of neurotransmitter levels.
類似化合物との比較
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound is also an isoquinoline derivative with similar structural features and biological activities.
1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative that serves as a precursor for more complex compounds.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another isoquinoline derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
92322-92-4 |
|---|---|
分子式 |
C14H22ClNO2 |
分子量 |
271.78 g/mol |
IUPAC名 |
6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-15-7-5-11-8-13(16-2)14(17-3)9-12(11)10-15;/h8-9H,4-7,10H2,1-3H3;1H |
InChIキー |
NXHDFSWHBZGJCG-UHFFFAOYSA-N |
正規SMILES |
CCC[NH+]1CCC2=CC(=C(C=C2C1)OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


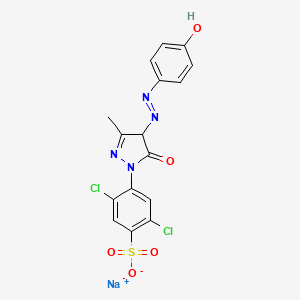
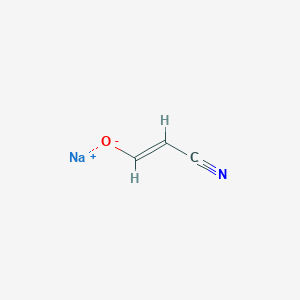
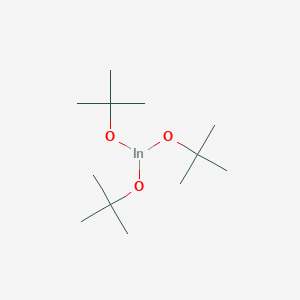
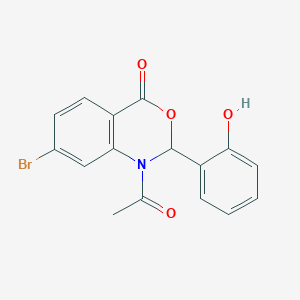
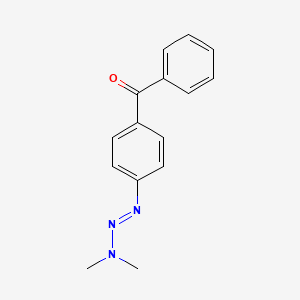
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
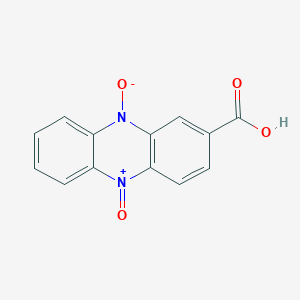
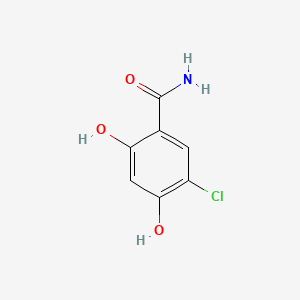
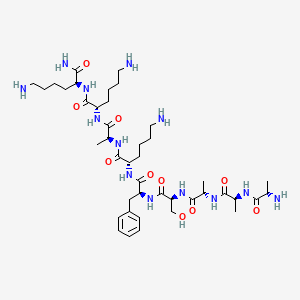
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
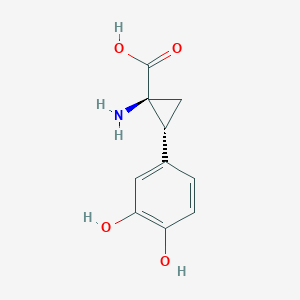
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
